1-(Trifluoromethyl)isoquinolin-6-ol
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Overview
Description
1-(Trifluoromethyl)isoquinolin-6-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom within a fused benzene and pyridine ring system. The trifluoromethyl group attached to the isoquinoline ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)isoquinolin-6-ol can be synthesized through several methods. One common approach involves the trifluoromethylation of isoquinoline derivatives. This can be achieved using radical trifluoromethylation techniques, where a trifluoromethyl group is introduced into the isoquinoline ring via radical intermediates . Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)isoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products: The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .
Scientific Research Applications
1-(Trifluoromethyl)isoquinolin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the trifluoromethyl group.
Quinoline: A structural isomer of isoquinoline with a nitrogen atom in a different position.
1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol: A similar compound with a methyl group instead of a hydroxyl group.
Uniqueness: 1-(Trifluoromethyl)isoquinolin-6-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H6F3NO |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-8-2-1-7(15)5-6(8)3-4-14-9/h1-5,15H |
InChI Key |
VKLLXZXDPMJMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(F)(F)F)C=C1O |
Origin of Product |
United States |
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